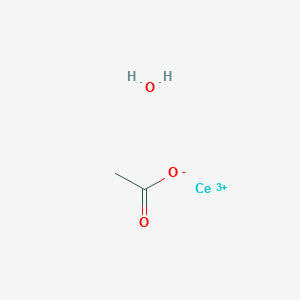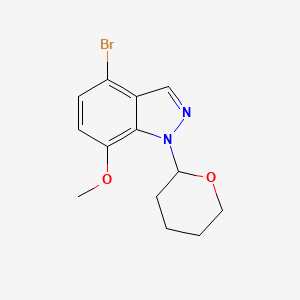![molecular formula C7H14Cl2N2OS B15361454 1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4,8-diazaspiro[4. This compound is characterized by its unique structure, which includes a spirocyclic framework with sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Thia-4,8-diazaspiro[4. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for receptors or enzymes. In medicine, it has shown promise as an anti-ulcer agent. In industry, it can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-ulcer agent, it may inhibit the activity of certain enzymes or receptors involved in gastric acid secretion.
Comparación Con Compuestos Similares
1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be compared with other similar compounds, such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives. These compounds share a similar spirocyclic structure but may differ in their substituents or functional groups. The uniqueness of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride lies in its specific combination of sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.
List of Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Propiedades
Fórmula molecular |
C7H14Cl2N2OS |
|---|---|
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
1-thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2OS.2ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;;/h8H,1-5H2,(H,9,10);2*1H |
Clave InChI |
YKDUINUXSKORBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12NC(=O)CS2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
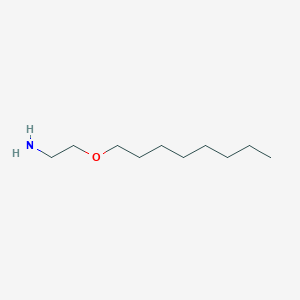
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
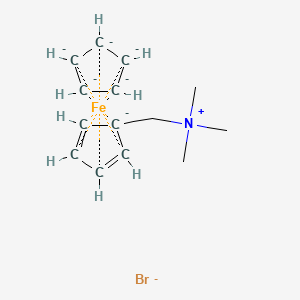
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)
![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)

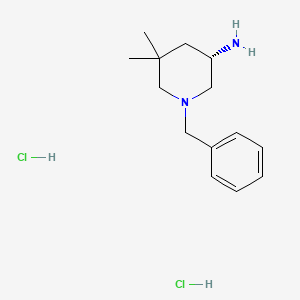
![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
